N-Cyclopropyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine
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Overview
Description
N-Cyclopropyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a cyclopropyl group and a tetrahydropyrido[4,3-c]pyridazin-3-amine core, making it a valuable subject for chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality .
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-Cyclopropyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine
- N-ethyl-N-methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-amine
Uniqueness
N-Cyclopropyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine stands out due to its unique structural features, such as the cyclopropyl group and the specific arrangement of nitrogen atoms in the pyridazin ring. These characteristics contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
CAS No. |
1894088-53-9 |
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Molecular Formula |
C10H14N4 |
Molecular Weight |
190.25 g/mol |
IUPAC Name |
N-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-amine |
InChI |
InChI=1S/C10H14N4/c1-2-8(1)12-10-5-7-6-11-4-3-9(7)13-14-10/h5,8,11H,1-4,6H2,(H,12,14) |
InChI Key |
QKWUSRVHZIEYKH-UHFFFAOYSA-N |
SMILES |
C1CC1NC2=NN=C3CCNCC3=C2 |
Canonical SMILES |
C1CC1NC2=NN=C3CCNCC3=C2 |
Origin of Product |
United States |
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